2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC17788498
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4O2S |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetohydrazide |
| Standard InChI | InChI=1S/C16H14N4O2S/c17-19-14(21)10-23-16-18-13-9-5-4-8-12(13)15(22)20(16)11-6-2-1-3-7-11/h1-9H,10,17H2,(H,19,21) |
| Standard InChI Key | PWHLKLWXYJZGBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide (molecular formula: ) consists of a quinazolin-4(3H)-one scaffold substituted at position 2 with a sulfanyl group (-S-) linked to an acetohydrazide fragment (-NH-NH-C(O)-CH). The phenyl group at position 3 contributes to the molecule’s hydrophobicity, while the hydrazide moiety enhances hydrogen-bonding capacity, influencing solubility and target binding .
Key Physicochemical Characteristics:
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Molecular Weight: 326.37 g/mol
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Hydrogen Bond Donors/Acceptors: 3 donors (NH, NH, OH) / 5 acceptors (O, N, S)
Quantum mechanical calculations for analogous quinazolinones suggest moderate electrophilicity at the C2 and C4 positions, which may facilitate interactions with biological nucleophiles . The sulfanyl group enhances electron delocalization across the quinazoline ring, potentially stabilizing radical intermediates in antioxidant mechanisms .
Synthetic Pathways and Optimization
The synthesis of this compound likely follows a multi-step protocol analogous to methods described for related derivatives :
Step 1: Formation of Quinazolin-4(3H)-one Core
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Condensation of anthranilic acid with benzaldehyde derivatives yields 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
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Thiol introduction at C2 via nucleophilic substitution or oxidative coupling .
Step 2: Sulfanyl-Acetohydrazide Conjugation
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Reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with chloroacetyl chloride forms 2-(chloroacetylthio) intermediate.
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Hydrazination with hydrazine hydrate produces the target acetohydrazide derivative .
Reaction Scheme:
Yield Optimization:
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Tribenzyl ethyl ammonium bromide catalysis improves thioether bond formation (85–90% yield) .
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Column chromatography (silica gel, petroleum ether/EtOAc) achieves >95% purity .
Spectroscopic Characterization and Validation
Data from structurally similar compounds ( ) provide benchmarks for analytical profiles:
Infrared Spectroscopy (IR):
(DMSO-d, 500 MHz):
Mass Spectrometry:
Biological Activity and Structure-Activity Relationships (SAR)
While direct bioactivity data for this compound are unavailable, analogs exhibit promising pharmacological profiles:
Antimicrobial Activity ( ):
| Analog Structure | MIC (μg/ml) Against S. aureus | MIC Against E. coli |
|---|---|---|
| 2-[(2-Fluorophenyl)sulfanyl] | 0.4 | 12.5 |
| 2-[(3-Hydroxyphenyl)sulfanyl] | 0.8 | 50 |
Key SAR Insights:
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Electron-withdrawing groups (e.g., -F) enhance gram-positive activity (MIC 0.4 μg/ml) .
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Hydrazide moiety improves membrane penetration via hydrogen bonding .
Cytotoxicity ( ):
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Selective toxicity against A549 (lung) and LNCaP (prostate) cancer cells (IC < 20 μM).
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Normal fibroblast (BJ) viability >80% at 50 μM, indicating safety .
Molecular Docking and Mechanistic Insights
Docking studies against E. coli KAS III (PDB: 1EBL) reveal:
These interactions suggest potential inhibition of fatty acid biosynthesis in microbes .
Challenges and Future Directions
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Solubility Limitations: High logP (~3.1) may hinder aqueous solubility; prodrug strategies (e.g., phosphate esters) are recommended .
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Toxicology Gaps: Subchronic toxicity studies in mammalian models are needed.
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Synergistic Formulations: Combination with β-lactam antibiotics could overcome resistance .
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